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Compound of Interest

Compound Name: 2-Mercapto-5-nitronicotinonitrile

Cat. No.: B1643598

Get Quote

CAS No: 106692-74-2 Synonyms: 3-Cyano-5-nitro-2-mercaptopyridine; 1,2-Dihydro-5-nitro-2-

thioxopyridine-3-carbonitrile Molecular Formula: C₆H₃N₃O₂S Molecular Weight: 177.18 g/mol

Part 1: Executive Summary & Strategic Analysis
2-Mercapto-5-nitronicotinonitrile is a highly functionalized pyridine derivative serving as a

critical scaffold in the synthesis of bioactive heterocyclic compounds, particularly in the

development of tyrosine kinase inhibitors and antimicrobial agents. Its structure features a

"push-pull" electronic system: the electron-withdrawing nitro (

) and cyano (

) groups at positions 5 and 3 strongly activate the 2-position for nucleophilic attack, while the
thiol/thione moiety provides a versatile handle for further S-alkylation or heterocyclization.

Technical Challenge: The primary synthetic challenge lies in the regioselective introduction of

the thiol group without hydrolyzing the labile nitrile or reducing the nitro group. This guide

prioritizes a Nucleophilic Aromatic Substitution (

) strategy using thiourea, which offers superior yield and odor control compared to direct
sulfhydration with
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.

Retrosynthetic Logic
The synthesis is disconnected at the C2-S bond. The immediate precursor is 2-chloro-5-

nitronicotinonitrile, which is highly activated toward nucleophiles due to the ortho-cyano and

para-nitro directing groups.
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Figure 1: Retrosynthetic pathway highlighting the activation of the pyridine ring.

Part 2: Detailed Synthetic Protocols
Stage 1: Precursor Synthesis (2-Chloro-5-
nitronicotinonitrile)
Note: If 2-chloro-5-nitronicotinonitrile is commercially available, proceed directly to Stage 2. If

synthesizing from 2-hydroxynicotinonitrile, follow the steps below.

Reaction:

Protocol:

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, reflux condenser,

and a

drying tube.

Reagent Addition: Charge the flask with 2-hydroxy-5-nitronicotinonitrile (10.0 g, 60.6 mmol).

Add Phosphorus Oxychloride (

) (50 mL, excess) carefully.

Expert Insight:
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acts as both solvent and reagent. Ensure glassware is oven-dried; moisture generates

gas violently.

Catalysis: Add a catalytic amount of

(1.0 g) or DMF (5 drops) to accelerate the Vilsmeier-Haack type chlorination.

Reaction: Heat the mixture to reflux (

) for 3–4 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexane). The starting material spot
(baseline/low

) should disappear.

Work-up (Critical Safety Step):

Cool the reaction mixture to room temperature.

Remove excess

under reduced pressure (rotary evaporator with a caustic trap).

Pour the viscous residue slowly onto crushed ice (200 g) with vigorous stirring. Caution:

Exothermic hydrolysis.

Neutralize the slurry to pH 7–8 using saturated

or

.

Isolation: Extract the aqueous layer with Ethyl Acetate (

). Dry combined organics over anhydrous

, filter, and concentrate.

Purification: Recrystallize from Ethanol/Hexane if necessary.

Yield Target: 85–90%
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Appearance: Pale yellow solid.

Stage 2: Thiolation via Isothiouronium Salt (The Core
Synthesis)
This method avoids the use of toxic

gas and typically yields a cleaner product than direct displacement with sulfide salts.

Reaction:

Protocol:

Setup: 100 mL RBF with reflux condenser.

Formation of Isothiouronium Salt:

Dissolve 2-chloro-5-nitronicotinonitrile (5.0 g, 27.2 mmol) in Absolute Ethanol (50 mL).

Add Thiourea (2.28 g, 30.0 mmol, 1.1 eq).

Reflux the mixture for 2–3 hours.

Observation: The product often precipitates as the hydrochloride salt during reflux. If not,

cool to

to induce precipitation.

Hydrolysis:

Cool the mixture to room temperature.

Slowly add a solution of NaOH (2.5 g in 20 mL

) or saturated

.

Heat gently (

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1643598?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


) for 30 minutes to cleave the isothiouronium intermediate. The solution will turn
yellow/orange as the thiolate forms.

Acidification & Isolation:

Cool to

in an ice bath.

Acidify carefully with 10% HCl to pH 3–4.

Expert Insight: The product exists in equilibrium with its thione tautomer. Acidification

protonates the species, causing the yellow/orange solid to precipitate.

Stir for 30 minutes to ensure complete precipitation.

Filtration: Filter the solid under vacuum. Wash with cold water (

) and cold ethanol (

).

Drying: Dry in a vacuum oven at

for 6 hours.

Data Summary Table:
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Parameter Specification

Reagents 2-Chloro-5-nitronicotinonitrile, Thiourea, Ethanol

Temperature

Reflux (

) then

(Hydrolysis)

Time 3 hours (Reaction) + 1 hour (Workup)

Expected Yield 80–92%

Melting Point (dec)

Appearance Yellow to Orange Crystalline Solid

Part 3: Mechanistic Insight & Tautomerism
The reaction proceeds via an

mechanism. The electron-poor pyridine ring is highly susceptible to nucleophilic attack at the
C2 position.

Addition: The sulfur atom of thiourea attacks C2, breaking the aromaticity and forming a

Meisenheimer-like tetrahedral intermediate stabilized by the

and

groups.

Elimination: Chloride is ejected, restoring aromaticity and forming the S-(2-

pyridyl)isothiouronium salt.

Hydrolysis: Base attack on the amidine carbon releases urea/cyanamide and generates the

pyridyl thiolate, which is protonated to the final product.

Tautomerism (Thiol vs. Thione): In the solid state and polar solvents, the compound

predominantly exists as the thione tautomer (1,2-dihydro-5-nitro-2-thioxopyridine-3-
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carbonitrile). This is evidenced by the presence of an N-H stretch in IR and a downfield N-H

signal in NMR.
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Figure 2: Reaction mechanism from nucleophilic attack to tautomeric equilibration.

Part 4: Characterization & Quality Control
To validate the synthesis, compare analytical data against these standard values:

¹H NMR (DMSO-d₆, 400 MHz):

13.5–14.0 ppm (br s, 1H, NH - indicates thione form).

9.1–9.3 ppm (d, 1H, H6 - deshielded by nitro).

8.8–9.0 ppm (d, 1H, H4).

IR Spectroscopy (KBr):

(

stretch).

(

stretch).

(

character).

Mass Spectrometry (ESI-):

.
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Part 5: References
Synthesis of 2-chloronicotinonitriles:

Organic Syntheses, Coll.[1] Vol. 4, p. 166 (1963); Vol. 38, p. 74 (1958). Link

ChemicalBook, "Synthesis of 2-chloro-5-fluoronicotinonitrile" (Analogous chemistry). Link

Thiourea Substitution Method:

Organic Syntheses, Coll.[1] Vol. 4, p. 638 (1963). "2-Mercaptopyrimidine".[2] Link

Journal of Medicinal Chemistry, "Synthesis and Anticancer Activity of 3-Cyano-2-pyridone

Derivatives". MDPI, 2023. Link

Nitration of Pyridines:

ResearchGate, "Nitration of 2-substituted 4,6-dihydroxypyrimidines".[3] Link

Safety Data (NaSH/Thiourea):

CSB Safety Bulletin, "Sodium Hydrosulfide: Preventing Harm". Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1643598/docs#advanced-synthesis-guide-2-
mercapto-5-nitronicotinonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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